molecular formula C19H29BO4 B1532506 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 620595-02-0

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1532506
CAS No.: 620595-02-0
M. Wt: 332.2 g/mol
InChI Key: DOMGDCPSUQNREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H29BO4 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes such as kinases and phosphatases, modulating their activity through covalent bonding with active site residues. Additionally, it binds to proteins involved in signal transduction pathways, influencing cellular responses. The interactions between this compound and these biomolecules are primarily driven by its boron atoms, which form reversible covalent bonds with nucleophilic groups .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. It has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, inhibiting or activating their function. This binding often involves the formation of covalent bonds between the boron atoms of the compound and nucleophilic residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can affect its activity. Long-term studies have shown that the compound’s effects on cellular function can vary, with some effects diminishing over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound’s effects shift from beneficial to harmful, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, altering the balance of metabolic reactions. These interactions are mediated by the boron atoms in the compound, which form reversible covalent bonds with enzyme active sites and cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins. Additionally, the compound’s distribution can be affected by factors such as pH and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production. The precise localization of the compound within cells is determined by its interactions with cellular machinery and targeting signals .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-9-11-14(12-10-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMGDCPSUQNREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.